4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

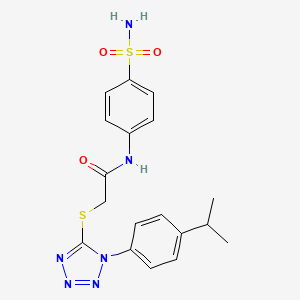

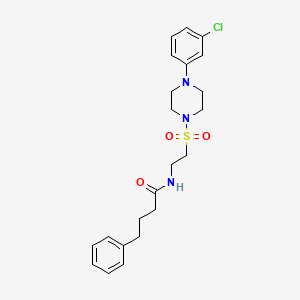

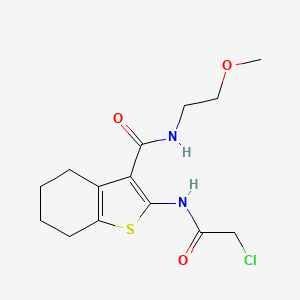

4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is a chemical compound with the molecular formula C27H18N2O2S. It is a derivative of benzothiazole .

Synthesis Analysis

The synthesis of similar benzothiazole derivatives has been reported in the literature . The process typically involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . Substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent .Applications De Recherche Scientifique

Antimicrobial and Antiproliferative Activities

Research has shown that derivatives similar to 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide exhibit significant biological properties, including antimicrobial and antiproliferative activities. For instance, thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety were synthesized and evaluated, demonstrating promising antimicrobial properties and notable anti-proliferative effects against certain cancer cell lines (Mansour et al., 2020).

Anticancer Evaluation

Another study involved the synthesis and anticancer evaluation of benzimidazole derivatives, indicating potential activity on various cancer cell lines, with some compounds showing moderate activity against breast cancer (Salahuddin et al., 2014).

Synthesis and Characterization

The synthesis and characterization of compounds containing naphthalene units have been extensively researched. For example, novel heterocyclic compounds featuring the naphthalen-2-yl)thiazol-2-yl unit were synthesized, offering insights into their potential chemical properties and applications (Patel & Patel, 2015).

Material Science Applications

In material science, compounds with naphthalene units have been utilized to create high refractive index polyamides with low birefringence, showcasing the potential for advanced materials development. Such materials exhibit high thermal stability and are promising for various technological applications (Javadi et al., 2015).

Sensing Applications

Furthermore, coordination polymers containing naphthalene units have been developed for sensing applications. These materials are capable of sensing volatile organic compounds and metal ions, demonstrating the versatility and utility of naphthalene-based compounds in chemical sensing technologies (Lakshmanan et al., 2021).

Mécanisme D'action

While the specific mechanism of action for 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide is not mentioned in the retrieved sources, similar benzothiazole derivatives have been found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes, which is a new approach in the treatment of Alzheimer’s disease .

Orientations Futures

Benzothiazole derivatives, including 4-benzoyl-N-(4-(naphthalen-2-yl)thiazol-2-yl)benzamide, may have potential in the treatment of Alzheimer’s disease . Future research could focus on further investigating the enzyme inhibitory effects of these compounds and their potential therapeutic applications.

Propriétés

IUPAC Name |

4-benzoyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N2O2S/c30-25(19-7-2-1-3-8-19)20-11-13-21(14-12-20)26(31)29-27-28-24(17-32-27)23-15-10-18-6-4-5-9-22(18)16-23/h1-17H,(H,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTCVFHEQOMZCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2683145.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2683146.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B2683150.png)

![1-(4-methylphenyl)-3-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B2683156.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)